![molecular formula C6H3ClN2O4 B1590578 2-Chloro-5-nitronicotinic acid CAS No. 42959-38-6](/img/structure/B1590578.png)
2-Chloro-5-nitronicotinic acid
Overview
Description
2-Chloro-5-nitronicotinic acid (2-CNA) is an organic compound with the molecular formula C6H3ClNO3. It is a white solid that is soluble in water, alcohols, and ethers. It is an important intermediate in the synthesis of many organic compounds. 2-CNA is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Chloro-5-nitronicotinic acid has been used in the synthesis of various substituted 5-nitronicotinamides, demonstrating its utility in creating diverse chemical compounds. One approach involved cyclocondensation using nitrocarbonyl compounds and their derivatives, followed by partial hydrolysis in concentrated sulfuric acid or alkali solution with hydrogen peroxide (Sagitullina et al., 2010).
Applications in Herbicides
- It has been involved in the design and synthesis of novel herbicides. A study described the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, where compounds demonstrated significant herbicidal activity against certain weeds (Yu et al., 2021).
Metal-Organic Frameworks
- A metal-organic framework incorporating 2-Chloro-5-nitronicotinic acid was synthesized, which exhibited bi-functional fluorescence sensor properties for detecting Fe3+ and temperature (Li, 2020).
Photocatalysis
- In the field of photocatalysis, 2-Chloro-5-nitronicotinic acid has been used in studies exploring the degradation of chlorophenols, a class of compounds widely used in various applications. One study investigated the photocatalytic degradation of 2-chlorophenol using copper-doped titanium dioxide, highlighting its potential in environmental cleanup applications (Lin et al., 2018).
Biodegradation Studies
- Research into biodegradation pathways also involved 2-Chloro-5-nitronicotinic acid. A study on the bacterial strain LW1 demonstrated its utilization of 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, showcasing the potential of microbial processes in the breakdown of complex organic compounds (Katsivela et al., 1999).
properties
IUPAC Name |
2-chloro-5-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZRBCITDVRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501908 | |
Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitronicotinic acid | |
CAS RN |
42959-38-6 | |
Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-nitronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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